Chiral Purity: (S)-Enantiomer (≥97% ee) vs. Racemate (1:1 Mixture)
Commercially available (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one is supplied with a certified purity of ≥97%, corresponding to an enantiomeric excess (ee) of ≥94% . In contrast, the racemic mixture (CAS 34070-68-3) contains a 1:1 ratio of (S)- and (R)-enantiomers, yielding an effective ee of 0%. For applications requiring stereospecific target engagement—such as asymmetric catalysis or chiral drug intermediate synthesis—only the single enantiomer provides predictable three-dimensional presentation of the pharmacophore [1].
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥97% chemical purity; ≥94% enantiomeric excess (S-enantiomer, CAS 73534-55-1) |
| Comparator Or Baseline | Racemic 3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 34070-68-3): 0% ee (50:50 S:R) |
| Quantified Difference | ee improvement from 0% to ≥94% (absolute Δee ≥94 percentage points) |
| Conditions | Commercial vendor specification (Leyan, purity: 97%) |
Why This Matters
High enantiomeric excess directly determines the fidelity of chiral induction in downstream synthetic steps and eliminates confounding pharmacological signals from the undesired enantiomer.
- [1] Kristoffersen, T. & Hansen, J. H. (2017). 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities. Chemistry of Heterocyclic Compounds, 53(3), 310–312. View Source
